molecular formula C24H26N2O5S B4780485 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide

2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B4780485
M. Wt: 454.5 g/mol
InChI Key: YACXUGYPJGPNHF-UHFFFAOYSA-N
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Description

2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl(methyl)sulfamoyl group attached to a phenoxy ring, which is further connected to an acetamide moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the benzyl(methyl)sulfamoyl chloride, which is then reacted with a phenol derivative to form the phenoxy intermediate. This intermediate is subsequently coupled with an acetamide derivative under appropriate reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-[(2-chlorophenyl)methyl]acetamide
  • 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-[(2-hydroxyphenyl)methyl]acetamide

Uniqueness

2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, and interaction with molecular targets compared to its analogs.

Properties

IUPAC Name

2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-26(17-19-8-4-3-5-9-19)32(28,29)22-14-12-21(13-15-22)31-18-24(27)25-16-20-10-6-7-11-23(20)30-2/h3-15H,16-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACXUGYPJGPNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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